5-Amino-6-nitro-1,3-dihydro-benzoimidazol-2-one
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Overview
Description
5-Amino-6-nitro-1,3-dihydro-benzoimidazol-2-one: is a heterocyclic organic compound with the molecular formula C7H6N4O3 It is a derivative of benzoimidazole, characterized by the presence of amino and nitro functional groups at the 5 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-nitro-1,3-dihydro-benzoimidazol-2-one typically involves the nitration of 5-amino-1,3-dihydro-benzoimidazol-2-one. The process can be summarized as follows:
Starting Material: 5-Amino-1,3-dihydro-benzoimidazol-2-one.
Nitration Reaction: The starting material is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
Isolation and Purification: The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Various nitro and amino derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted benzoimidazole derivatives.
Scientific Research Applications
Chemistry: 5-Amino-6-nitro-1,3-dihydro-benzoimidazol-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their efficacy in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in colorants and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-6-nitro-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
5-Amino-1,3-dihydro-benzoimidazol-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one: Contains a methyl group instead of a nitro group, altering its chemical and biological properties.
5,6-Diaminobenzimidazol-2-one: Contains an additional amino group, which can significantly change its reactivity and applications.
Uniqueness: 5-Amino-6-nitro-1,3-dihydro-benzoimidazol-2-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C7H6N4O3 |
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Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-amino-6-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N4O3/c8-3-1-4-5(10-7(12)9-4)2-6(3)11(13)14/h1-2H,8H2,(H2,9,10,12) |
InChI Key |
NGCFRZBRHUXBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)[N+](=O)[O-])N |
Origin of Product |
United States |
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